1,4-Bis(chloromethoxy)butane
Overview
Description
1,4-Bis(chloromethoxy)butane is an organic compound with the molecular formula C6H12Cl2O2. It is a colorless liquid that is primarily used as a reagent in organic synthesis. The compound is known for its role in chloromethylation reactions, where it introduces chloromethyl groups into other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Bis(chloromethoxy)butane can be synthesized through the reaction of 1,4-butanediol with formaldehyde and hydrochloric acid. The reaction typically proceeds as follows:
Starting Materials: 1,4-butanediol, formaldehyde, hydrochloric acid.
Reaction Conditions: The reaction is carried out in an aqueous medium at a temperature range of 0-5°C to control the exothermic nature of the reaction.
Procedure: 1,4-butanediol is mixed with formaldehyde and hydrochloric acid. The mixture is stirred and maintained at the specified temperature until the reaction is complete. The product is then extracted and purified.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar procedure but on a larger scale. The reaction is conducted in a controlled environment with precise temperature and pressure conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(chloromethoxy)butane primarily undergoes substitution reactions due to the presence of chloromethyl groups. These reactions include:
Nucleophilic Substitution: The chloromethyl groups can be replaced by nucleophiles such as amines, thiols, and alcohols.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, alcohols.
Catalysts: Lewis acids such as tin(IV) chloride.
Solvents: Dichloromethane, tetrahydrofuran.
Major Products
The major products formed from the reactions of this compound depend on the nucleophile used. For example:
- Reaction with amines forms amines derivatives.
- Reaction with thiols forms thioethers.
- Reaction with alcohols forms ethers.
Scientific Research Applications
1,4-Bis(chloromethoxy)butane has several applications in scientific research:
Organic Synthesis: It is used as a chloromethylation reagent to introduce chloromethyl groups into various organic molecules.
Polymer Chemistry: It is used in the preparation of chloromethylated polystyrene particles, which serve as precursors for functional polymer microspheres.
Medicinal Chemistry: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: It is used in the modification of surfaces and materials to introduce functional groups.
Mechanism of Action
The mechanism of action of 1,4-bis(chloromethoxy)butane involves the formation of reactive intermediates during its reactions. The chloromethyl groups are highly reactive and can form covalent bonds with nucleophiles. The presence of two chloromethyl groups allows for the formation of cross-linked structures, which is particularly useful in polymer chemistry.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Bis(chloromethoxy)ethane
- 1,3-Bis(chloromethoxy)propane
- 1,4-Dichlorobutane
Uniqueness
1,4-Bis(chloromethoxy)butane is unique due to its specific structure, which allows for the introduction of two chloromethyl groups into a molecule. This makes it particularly useful for creating cross-linked polymers and other complex structures. Its reactivity and versatility make it a valuable reagent in various fields of chemistry and material science.
Properties
IUPAC Name |
1,4-bis(chloromethoxy)butane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12Cl2O2/c7-5-9-3-1-2-4-10-6-8/h1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRSXICBKOPODSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCOCCl)COCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4020169 | |
Record name | Bis-1,4-(chloromethoxy)butane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4020169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13483-19-7 | |
Record name | 1,4-Bis(chloromethoxy)butane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13483-19-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butane, 1,4-bis(chloromethoxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013483197 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butane,4-bis(chloromethoxy)- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=233052 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Bis-1,4-(chloromethoxy)butane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4020169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BUTANE, 1,4-BIS(CHLOROMETHOXY)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/725JO0UT8G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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